Opakalim
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2376397-93-0 |
|---|---|
Molecular Formula |
C18H22F2N4O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1-tert-butyl-6-cyano-4,7-difluorobenzimidazol-2-yl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C18H22F2N4O/c1-17(2,3)8-12(25)22-16-23-14-11(19)7-10(9-21)13(20)15(14)24(16)18(4,5)6/h7H,8H2,1-6H3,(H,22,23,25) |
InChI Key |
VOPRSHDHZUHPBT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Opakalim (BHV-7000): A Technical Guide to its Mechanism of Action in Neuronal Hyperexcitability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opakalim (BHV-7000) is a novel, orally active, and selective activator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in various neurological disorders, including epilepsy. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the underlying signaling pathways. This compound's potent and selective activation of the M-current, coupled with a favorable safety profile, positions it as a promising therapeutic candidate for conditions characterized by neuronal hyperexcitability.
Introduction: The Role of Kv7.2/Kv7.3 Channels in Neuronal Excitability
Voltage-gated potassium channels of the Kv7 family, particularly heteromers of Kv7.2 and Kv7.3 subunits, are the primary molecular correlates of the M-current (Ikm). The M-current is a low-threshold, non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling action potential firing rates. By increasing potassium efflux, the M-current hyperpolarizes the neuron, making it less likely to reach the threshold for firing an action potential. This function is pivotal in preventing the excessive, synchronous neuronal discharges that characterize seizures.
Mutations in the KCNQ2 or KCNQ3 genes can lead to a reduction in M-current density, resulting in neuronal hyperexcitability and contributing to the pathophysiology of certain forms of epilepsy.[1] Consequently, activators of Kv7.2/Kv7.3 channels represent a targeted therapeutic strategy for restoring normal neuronal function.
This compound (BHV-7000) has emerged as a potent and selective activator of Kv7.2/Kv7.3 channels.[2][3] It is chemically and pharmacologically distinct from earlier generations of Kv7 activators, such as ezogabine (retigabine), notably lacking significant activation of GABAa receptors, which may contribute to its favorable side-effect profile.[4][5]
Molecular Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly modulating the activity of Kv7.2/Kv7.3 channels. Its mechanism involves:
-
Positive Allosteric Modulation: this compound binds to a specific site on the Kv7.2/Kv7.3 channel complex, inducing a conformational change that increases the probability of the channel being in an open state.
-
Hyperpolarizing Shift in Voltage-Dependence: The binding of this compound shifts the voltage-dependence of channel activation to more hyperpolarized potentials. This means that the channels are more likely to be open at or near the resting membrane potential, enhancing their ability to dampen neuronal excitability.
-
Augmentation of the M-current: The net effect of these actions is a significant increase in the M-current, leading to a hyperpolarization of the neuronal membrane and a reduction in the frequency of action potential firing.[6]
This targeted mechanism allows this compound to selectively reduce neuronal hyperexcitability without causing widespread central nervous system depression often associated with less specific anti-seizure medications.
This compound's direct activation of Kv7.2/Kv7.3 channels enhances the M-current, leading to reduced neuronal hyperexcitability.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Pharmacodynamics of this compound
| Parameter | Value | Species | Model | Reference |
| EC50 (Neuronal Excitability) | ≈ 100 nM | Rat (cortical neurons) | All-optical electrophysiology | [2] |
| ED50 (Seizure Protection) | 0.5 mg/kg | Rat | Maximal Electroshock Seizure (MES) | [7] |
Table 2: Phase 1 Clinical Trial Safety and Tolerability of this compound
| Dose Range | Population | Key Findings | Reference |
| Up to 120 mg daily | Healthy Adults | Well-tolerated with no significant CNS adverse effects such as somnolence or cognitive disturbances. | [2][5] |
Experimental Protocols
In Vitro Electrophysiology: All-Optical Electrophysiology (Optopatch)
This method allows for high-throughput functional characterization of compound effects on neuronal activity with single-cell resolution.
Objective: To determine the concentration-dependent effect of this compound on the excitability of primary rat cortical neurons.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured on multi-well plates.
-
Transduction: Neurons are transduced with genetically encoded actuators (for optical stimulation) and sensors (for optical recording of membrane potential).
-
Compound Application: A 10-point concentration-response curve for this compound is prepared and applied to the neuronal cultures. A vehicle control (e.g., DMSO) is run in parallel.
-
Optical Stimulation and Recording: Neurons are stimulated with light to evoke action potentials. Changes in membrane potential are recorded as changes in fluorescence intensity.
-
Data Analysis: The frequency and amplitude of action potentials are quantified. The concentration-dependent dampening of neuronal excitability is analyzed to determine the EC50 value.
References
- 1. Identification and pharmacological characterization of novel Kv7 potassium channels modulators for the treatment of hyperexcitability disorders - fedOA [fedoa.unina.it]
- 2. biohaven.com [biohaven.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biohaven.com [biohaven.com]
- 5. Biohaven Presents New Data with BHV-7000 Once-Daily Extended-Release Formulation Demonstrating Excellent Safety Profile and Nonclinical Data Updates at American Epilepsy Society 2024 Annual Meeting | Biohaven, Ltd. [ir.biohaven.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
Beyond Kv7: A Technical Guide to the Cellular Targets of Opakalim
For Researchers, Scientists, and Drug Development Professionals
Introduction: Opakalim (BHV-7000) is a novel, potent, and selective activator of Kv7.2/7.3 potassium channels, currently in late-stage clinical development for epilepsy and other neurological disorders. Its primary mechanism of action is the positive modulation of these channels, leading to a hyperpolarizing shift in the neuronal membrane potential and a reduction in neuronal excitability. While its high selectivity for Kv7.2/7.3 channels is a key design feature aimed at improving the therapeutic index compared to earlier generation Kv7 activators, a thorough understanding of any potential off-target interactions is critical for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond the Kv7 channel family, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Analysis of Off-Target Interactions
Preclinical investigations into the selectivity profile of this compound have focused on differentiating it from first-generation Kv7 activators, such as ezogabine, which exhibited off-target activity, notably at GABAA receptors. The available data indicates that this compound has a significantly improved selectivity profile.
| Target | Assay Type | Test System | This compound Concentration | Result | Reference |
| GABAA Receptor (α1β3γ2) | Electrophysiology (Positive Allosteric Modulator Assay) | Human α1β3γ2 receptors expressed in a recombinant system | 10 µM | No significant activation | [1] |
Table 1: Summary of Quantitative Data on Off-Target Interactions of this compound.
Experimental Protocols
A detailed understanding of the methodologies used to assess off-target effects is crucial for interpreting the significance of the findings.
GABAA Receptor Positive Allosteric Modulator (PAM) Assay
Objective: To determine if this compound potentiates the activity of the human α1β3γ2 GABAA receptor subtype in the presence of its endogenous ligand, GABA.
Methodology:
-
Test System: A cell line recombinantly expressing the human α1β3γ2 GABAA receptor subtype was used.
-
Assay Principle: Whole-cell voltage-clamp electrophysiology was employed to measure chloride currents through the GABAA receptor channels.
-
Procedure:
-
A baseline response was established by applying a 10% effective concentration (EC10) of GABA (0.85 µM).
-
In the continued presence of GABA, this compound was applied at a concentration of 10 µM for a duration of 2 seconds.
-
The change in the GABA-evoked current in the presence of this compound was measured and compared to the baseline response.
-
-
Data Analysis: The percentage increase from the baseline current was calculated to determine the degree of positive allosteric modulation. A "no significant activation" result indicates that the observed change in current was not statistically different from the control (GABA alone).
This experiment was conducted by Eurofins Scientific as part of the preclinical characterization of this compound.[2]
Signaling Pathways and Experimental Workflows
To visually represent the logic and processes described, the following diagrams have been generated using the DOT language.
Discussion and Future Directions
The available preclinical data strongly support the assertion that this compound is a highly selective activator of Kv7.2/7.3 channels.[3] The key finding of minimal interaction with the α1β3γ2 subtype of the GABAA receptor at a concentration of 10 µM is a significant point of differentiation from earlier Kv7 modulators and suggests a lower potential for certain off-target-related adverse effects.[1][4]
It is important to note that the publicly available information on this compound's off-target profile is currently focused on the GABAA receptor. A comprehensive understanding would be further enhanced by the public disclosure of a broad-panel screen, such as a Eurofins SafetyScreen44 or a similar assay battery, which would provide quantitative data on the interaction of this compound with a wide range of other receptors, ion channels, transporters, and enzymes. Such data would be invaluable for a complete risk assessment and for uncovering any potential secondary pharmacology that might contribute to either its therapeutic effects or adverse event profile.
As this compound progresses through clinical development, continued vigilance and further research into its broader pharmacological profile will be essential for ensuring its safe and effective use in patients.
Conclusion
This compound (BHV-7000) demonstrates a high degree of selectivity for its primary targets, the Kv7.2/7.3 potassium channels. The most well-characterized off-target interaction, or lack thereof, is its minimal effect on the GABAA receptor, a key feature that distinguishes it from previous generations of Kv7 activators. While the current data are promising, a complete and publicly available broad-spectrum off-target screening panel would provide a more definitive and comprehensive understanding of this compound's cellular interactions beyond Kv7 channels. This information will be critical for the continued successful development and clinical application of this promising therapeutic agent.
References
Pharmacological profile of BHV-7000 as a potassium channel opener
For Researchers, Scientists, and Drug Development Professionals
Introduction
BHV-7000 is a novel, investigational small molecule that acts as a potent and selective positive allosteric modulator, or opener, of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability, and their activation leads to a hyperpolarizing M-current, which dampens repetitive firing and reduces the likelihood of seizure generation.[1][4] Developed by Biohaven Pharmaceuticals, BHV-7000 is being investigated for the treatment of epilepsy and other neurological disorders.[3][5] This technical guide provides a comprehensive overview of the pharmacological profile of BHV-7000, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
BHV-7000 exerts its therapeutic effects by selectively targeting the heteromeric Kv7.2/Kv7.3 potassium channels, which are predominantly expressed in the central nervous system.[1][4] By binding to a specific site on the channel complex, BHV-7000 facilitates channel opening, leading to an increase in potassium ion (K+) efflux. This outflow of positive ions hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This stabilization of the resting membrane potential is the primary mechanism by which BHV-7000 is believed to exert its anti-seizure effects.[1][4]
A key differentiating feature of BHV-7000 is its high selectivity for Kv7.2/Kv7.3 channels with minimal activity at other ion channels, including a lack of significant modulation of GABA-A receptors.[1][3][6] This selectivity profile is anticipated to result in a favorable side-effect profile compared to less selective anti-seizure medications.[3]
Signaling Pathway
The activation of Kv7.2/Kv7.3 channels by BHV-7000 initiates a signaling cascade that culminates in the reduction of neuronal hyperexcitability.
References
- 1. characterization of bhv-7000: a novel kv7.2/7.3 activator for the treatment of seizures [aesnet.org]
- 2. Biohaven Presents New Data with BHV-7000 Once-Daily Extended-Release Formulation Demonstrating Excellent Safety Profile and Nonclinical Data Updates at American Epilepsy Society 2024 Annual Meeting [prnewswire.com]
- 3. Biohaven Presents Promising Data for new epilepsy drug BHV-7000 at AES 2023 [healthandpharma.net]
- 4. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. neurology.org [neurology.org]
Opakalim's Role in Modulating Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Opakalim (BHV-7000) is a novel, selective activator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels, which are critical regulators of neuronal excitability. By enhancing the M-current, this compound effectively dampens neuronal firing, a mechanism central to its investigation for the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This technical guide provides an in-depth analysis of the preclinical data supporting this compound's mechanism of action, with a focus on its role in modulating neurotransmitter release. We present quantitative data on its effects on neuronal activity, detail the experimental protocols used in these assessments, and provide visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Neuronal communication is fundamentally governed by the release of neurotransmitters at synaptic junctions. The precise control of this release is paramount for normal brain function, and its dysregulation is a hallmark of numerous neurological and psychiatric conditions. Voltage-gated potassium channels, particularly the Kv7 family, play a crucial role in maintaining the resting membrane potential and stabilizing neuronal firing rates. The activation of Kv7.2/7.3 channels leads to a hyperpolarizing outward potassium current (the M-current), which reduces the likelihood of action potential generation and, consequently, can modulate the release of neurotransmitters.
This compound is a next-generation selective activator of Kv7.2/7.3 channels, designed to offer a more favorable tolerability profile compared to earlier compounds in its class.[1] Its primary mechanism of action is the potentiation of the M-current, leading to a reduction in neuronal hyperexcitability.[2][3] This guide will explore the downstream consequences of this primary action on the release of key excitatory and inhibitory neurotransmitters, namely glutamate (B1630785) and GABA.
Mechanism of Action: From Channel Activation to Neurotransmitter Modulation
This compound's therapeutic potential stems from its ability to positively modulate Kv7.2/7.3 channels. The activation of these channels has a direct stabilizing effect on the neuronal membrane potential.
Signaling Pathway of this compound's Action
The signaling cascade initiated by this compound is straightforward yet profound in its physiological impact. By binding to the Kv7.2/7.3 channel complex, this compound increases the probability of the channel being in an open state. This leads to an enhanced potassium efflux, which hyperpolarizes the neuronal membrane, moving it further from the threshold required to initiate an action potential. This reduction in neuronal firing is the primary mechanism by which this compound is thought to exert its anticonvulsant and mood-stabilizing effects.
Figure 1: Signaling pathway of this compound's action.
Quantitative Data on this compound's Efficacy
Preclinical studies have begun to quantify the biological effects of this compound. While direct dose-response data on neurotransmitter release for this compound is emerging, studies on its impact on neuronal excitability and data from analogous compounds provide a strong foundation for its mechanism.
| Parameter | Value | Compound | Experimental System | Source |
| Neuronal Excitability (EC50) | ~100 nM | This compound (BHV-7000) | In vitro all-optical electrophysiology platform (primary rat cortical neurons) | [3] |
| Glutamate Release | Reduction of 4-AP-induced stimulation | Retigabine (B32265) | In vivo microdialysis in rat hippocampus | [4] |
| GABA Release | Reduction | Retigabine | Rat hippocampal synaptosomes | [5] |
Table 1: Quantitative and Qualitative Data on the Effects of Kv7.2/7.3 Activators
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of this compound and similar Kv7 channel activators.
In Vitro All-Optical Electrophysiology
This high-throughput method allows for the assessment of a compound's effect on neuronal activity with single-cell resolution.
Figure 2: Workflow for all-optical electrophysiology.
Methodology:
-
Cell Preparation: Primary cortical neurons from rats are cultured in high-density microplates.
-
Transduction: Neurons are transduced with viral vectors encoding for genetically encoded voltage indicators (GEVIs) and genetically encoded calcium indicators (GECIs).
-
Compound Application: this compound is added to the culture medium at a range of concentrations.
-
Stimulation and Recording: Neurons are stimulated using light pulses of specific wavelengths to activate channelrhodopsins, and the resulting changes in membrane potential and intracellular calcium are recorded via high-speed fluorescence microscopy.
-
Data Analysis: The recorded optical signals are processed to extract various parameters of neuronal activity, including firing rate, action potential waveform, and subthreshold depolarizations. Dose-response curves are then generated to determine the EC50 of the compound's effect on neuronal excitability.
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in the brain of a living animal, providing a dynamic view of a drug's effect on neurotransmitter release.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., the hippocampus) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the aCSF.
-
Sample Collection: The outflowing perfusate (dialysate) is collected at regular intervals.
-
Compound Administration: The drug (e.g., retigabine) can be administered systemically or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., glutamate and GABA) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method, such as fluorescence or mass spectrometry.[6][7]
Synaptosome Preparation and Neurotransmitter Release Assay
Synaptosomes are isolated, sealed nerve terminals that retain the machinery for neurotransmitter uptake, storage, and release. They provide a powerful in vitro model to study the direct effects of drugs on the presynaptic terminal.
References
- 1. Slicing and electrophysiology [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of retigabine on the neurodegeneration and extracellular glutamate changes induced by 4-aminopyridine in rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of GABA, Glutamate and Carbamathione in Brain Microdialysis Samples by Capillary Electrophoresis with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Opakalim (BHV-7000): A Novel Kv7.2/7.3 Potassium Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opakalim, also known as BHV-7000, is a novel, orally active, and selective small molecule activator of the Kv7.2/7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1][2][3] These channels are crucial in regulating neuronal excitability, and their activation is a clinically validated mechanism for the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy.[4] Developed by Biohaven Pharmaceuticals, this compound is under investigation for the treatment of focal epilepsy, idiopathic generalized epilepsy, major depressive disorder, and bipolar disorder.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and available clinical data for this compound.
Chemical Structure and Physicochemical Properties
This compound is a benzimidazole (B57391) derivative with the systematic IUPAC name N-(1-(tert-butyl)-6-cyano-4,7-difluoro-1H-benzo[d]imidazol-2-yl)-3,3-dimethylbutanamide.[5][7]
Chemical and Physical Data
| Property | Value | Reference |
| IUPAC Name | N-(1-(tert-butyl)-6-cyano-4,7-difluoro-1H-benzo[d]imidazol-2-yl)-3,3-dimethylbutanamide | [5][7] |
| Synonyms | BHV-7000, Opakalimum | [5][7] |
| CAS Number | 2376397-93-0 | [5][7] |
| Molecular Formula | C₁₈H₂₂F₂N₄O | [5][7] |
| Molecular Weight | 348.40 g/mol | [5][7] |
| Appearance | To be determined | [7] |
| Solubility | To be determined | [7] |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [7] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis would likely involve the construction of the substituted benzimidazole core followed by amidation. A general approach to similar benzimidazole structures involves the condensation of a substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative.
Mechanism of Action
This compound is a potent and selective positive allosteric modulator of the heteromeric Kv7.2/7.3 potassium channels.[1][2][3] These channels are responsible for generating the M-current, a subthreshold, non-inactivating potassium current that plays a critical role in stabilizing the neuronal membrane potential and controlling repetitive firing.
By activating Kv7.2/7.3 channels, this compound enhances the M-current, leading to hyperpolarization of the resting membrane potential and an increase in the action potential threshold.[4] This ultimately reduces neuronal hyperexcitability, which is the underlying cause of seizures.
A key differentiating feature of this compound is its high selectivity for Kv7.2/7.3 channels with minimal activity at GABA-A receptors.[3][8] This selectivity is thought to contribute to its favorable tolerability profile, particularly the low incidence of somnolence observed in clinical trials, a common side effect of many anti-seizure medications that also modulate GABAergic neurotransmission.[8][9] The activity of this compound on the Kv7.2 channel is dependent on the presence of the W236 amino acid residue.[10]
Pharmacodynamics
Preclinical and clinical studies have demonstrated the pharmacodynamic effects of this compound.
In Vitro and In Vivo Pharmacodynamics
| Parameter | Value | Species/Model | Reference |
| Kv7.2/7.3 Activation (EC₅₀) | ~100 nM | In vitro (neuronal excitability) | [11] |
| Antiseizure Efficacy (Brain EC₅₀) | Not explicitly stated, but potent in MES model | Rat (Maximal Electroshock Seizure) | [8] |
| Effect on Resting Membrane Potential | Concentration-dependent hyperpolarization | Rat primary cortical neurons | [4] |
| Effect on Action Potential Threshold | Increased threshold | Rat primary cortical neurons | [4] |
| Effect on EEG | Dose-dependent increases in spectral power (alpha, beta, gamma bands) | Healthy human volunteers | [9][12] |
Preclinical Efficacy
This compound has demonstrated potent anti-seizure efficacy in the maximal electroshock seizure (MES) model in rats, a standard preclinical model for generalized tonic-clonic seizures.[8] Importantly, this efficacy was observed at doses that did not negatively impact neurobehavior or motor function, suggesting a wide therapeutic index.[8]
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound are not yet fully available in the public domain. However, Phase 1 studies in healthy adults have been conducted to assess its safety, tolerability, and pharmacokinetics.[4] this compound is orally bioavailable, and a once-daily extended-release formulation has been developed and is being used in Phase 2/3 clinical trials.[13][14]
Clinical Studies
This compound is currently in late-stage clinical development for several indications.
Phase 1 Studies
Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy adults have shown that this compound is safe and well-tolerated.[8]
-
Doses: Single doses up to 100 mg and multiple doses up to 120 mg daily for 15 days were evaluated.[8][15]
-
Adverse Events: The most common adverse events were mild and resolved spontaneously.[8] Notably, there were low rates of CNS-related adverse events, and no somnolence was reported.[8][15] This is a significant finding, as somnolence is a common dose-limiting side effect of many other anti-seizure medications.[15]
-
Pharmacodynamics: EEG assessments in healthy volunteers demonstrated dose-dependent and time-dependent increases in brain spectral power, confirming target engagement in the central nervous system.[9]
Phase 2/3 Studies
Several Phase 2/3 clinical trials are ongoing to evaluate the efficacy and safety of this compound in various patient populations.
-
Focal Epilepsy: A multicenter, randomized, double-blind, placebo-controlled study is evaluating this compound as an adjunctive therapy for adults with refractory focal onset epilepsy (NCT06132893).[16][17]
-
Idiopathic Generalized Epilepsy: The SHINE study (NCT06425159) is a randomized, double-blind, placebo-controlled trial assessing this compound as an adjunctive treatment for idiopathic generalized epilepsy with generalized tonic-clonic seizures.[18] This study utilizes an innovative time-to-event primary endpoint to reduce placebo exposure for participants.[18]
-
Major Depressive Disorder and Bipolar Disorder: this compound is also being investigated for the treatment of major depressive disorder and bipolar disorder.[6] A Phase 2/3 trial in bipolar disorder did not meet its primary endpoint, though the drug was well-tolerated.[6]
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
The MES test is a preclinical model used to evaluate the efficacy of potential anti-seizure medications against generalized tonic-clonic seizures.
References
- 1. biohaven.com [biohaven.com]
- 2. rsc.org [rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 5. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. medkoo.com [medkoo.com]
- 8. neurology.org [neurology.org]
- 9. neurologylive.com [neurologylive.com]
- 10. biohaven.com [biohaven.com]
- 11. biohaven.com [biohaven.com]
- 12. EEG Biomarker and Safety Data Reported for BHV-7000, A Potassium Ion Channel Activator Under Investigation for Epilepsy Treatment - - Practical Neurology [practicalneurology.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. Biohaven Provides Preliminary EEG Data Update for Kv7 Platform, Regulatory Update on Troriluzole and Other Corporate Updates [prnewswire.com]
- 15. phase 1 multiple ascending dose studies demonstrate safety and tolerability of bhv-7000, a novel kv7 potassium channel activator [aesnet.org]
- 16. adventhealth.com [adventhealth.com]
- 17. UCSD Epilepsy Trial → Determine if BHV-7000 is Effective and Safe in Adults With Refractory Focal Onset Epilepsy [clinicaltrials.ucsd.edu]
- 18. neurology.org [neurology.org]
BHV-7000: A Novel Kv7.2/7.3 Potassium Channel Activator for Neuropsychiatric Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BHV-7000 is an investigational, potent, and selective activator of the Kv7.2/7.3 voltage-gated potassium channels, representing a promising new therapeutic approach for a range of neurological and neuropsychiatric disorders.[1] Its mechanism of action, which focuses on modulating neuronal excitability without interacting with the GABA-A receptor, distinguishes it from many existing anti-seizure medications (ASMs) and suggests a favorable tolerability profile.[1][2] Preclinical models have demonstrated significant anti-seizure efficacy, and Phase 1 clinical trials in healthy volunteers have confirmed central nervous system (CNS) target engagement and a promising safety profile, notably lacking the somnolence and cognitive disturbances often associated with other ASMs.[3][4] Currently, BHV-7000 is advancing into late-stage clinical development for epilepsy, with parallel investigations for its utility in treating mood disorders such as major depressive disorder and bipolar disorder.[5][6] This document provides a comprehensive overview of the core mechanism, preclinical and clinical data, and the therapeutic potential of BHV-7000 in neuropsychiatric conditions.
Core Mechanism of Action: Modulating Neuronal Excitability
BHV-7000 selectively targets and activates Kv7.2 and Kv7.3, two potassium channel subunits that are critical for regulating neuronal excitability in the central nervous system.[1][4] These channels are the primary contributors to the M-current, a non-inactivating potassium current that stabilizes the resting membrane potential of neurons and dampens repetitive firing.[7][8]
By binding to the Kv7.2/7.3 channel, BHV-7000 facilitates the outward flow of potassium ions (K+) from the neuron.[9] This efflux of positive ions leads to hyperpolarization of the cell membrane, which increases the threshold required to trigger an action potential.[9] This enhanced stabilization of neuronal activity is the key mechanism by which BHV-7000 is believed to exert its therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy and potentially mood disorders.[2][9]
A key differentiating feature of BHV-7000 is its high selectivity for Kv7.2/7.3 channels, with minimal activation of the GABA-A receptor.[1][10] This specificity is significant, as GABA-A receptor modulation is a common mechanism for many anxiolytics and sedatives and is often associated with adverse effects like somnolence and cognitive impairment.
Preclinical and Clinical Development
BHV-7000 has been evaluated in robust preclinical models and is currently undergoing a comprehensive clinical trial program to assess its efficacy and safety across several indications.
Preclinical Efficacy
In preclinical studies, BHV-7000 demonstrated potent anti-seizure effects in the maximal electroshock seizure (MES) model in rats, a standard for evaluating potential anti-epileptic drugs.[4][10] Notably, this efficacy was achieved without negatively impacting neurobehavior or motor function, underscoring its potential for a favorable side-effect profile.[10]
| Preclinical Model | Key Finding | Significance |
| Maximal Electroshock Seizure (MES) | Potent anti-seizure efficacy.[4][10] | Validates the primary mechanism of action in a standard epilepsy model. |
| Neurobehavioral Assessment | No negative impact on neurobehavior or motor function.[10] | Suggests a low potential for CNS side effects like ataxia or sedation. |
The antiseizure efficacy of BHV-7000 was evaluated in rats using the MES model. Following administration of the compound or vehicle, a maximal electrical stimulus was delivered via corneal electrodes to induce a tonic-clonic seizure. The primary endpoint was the ability of BHV-7000 to prevent the tonic hindlimb extension phase of the seizure. Tolerability was concurrently assessed using a neurological score (NS) to identify any motor impairment or behavioral changes.[4]
Clinical Development Pipeline
BHV-7000 is being systematically evaluated for multiple neuropsychiatric and neurological conditions. The current clinical program includes Phase 2/3 trials for epilepsy and mood disorders.[5]
Phase 1 Clinical Studies: Safety, Tolerability, and Target Engagement
Phase 1 studies involving single ascending dose (SAD) and multiple ascending dose (MAD) administrations in healthy volunteers have provided critical data on the safety and pharmacodynamic effects of BHV-7000.
Safety and Tolerability Profile
BHV-7000 has demonstrated a favorable safety and tolerability profile. In Phase 1 studies, single doses up to 100 mg and multiple doses up to 120 mg daily for 15 days were well-tolerated.[3] No serious adverse events were reported.[3] The incidence of CNS adverse events typically associated with ASMs was notably low, with zero participants reporting somnolence, dizziness, or memory impairment in one analysis.[4][7]
| Adverse Event (Nervous System) | Incidence in Phase 1 Study (%) |
| Somnolence | 0%[4] |
| Dizziness | 0%[4] |
| Balance Disorder | 0%[4] |
| Memory Impairment | 0%[4] |
| Headache | 18%[4] |
These studies were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of BHV-7000. In the SAD portion, participants received a single dose of BHV-7000 or placebo. In the MAD portion, participants received daily doses for 15 days. Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[3][4]
Pharmacodynamic Effects and Target Engagement
An electroencephalogram (EEG) biomarker study was conducted to confirm that BHV-7000 engages its target in the human brain. The study revealed dose-dependent changes in EEG spectral power, confirming CNS activity at projected therapeutic concentrations.[3][11]
A key finding was that BHV-7000 produced the highest spectral power increases in the alpha, beta, and gamma frequency bands.[3][12] There was a minimal effect on delta and theta frequencies, which are associated with sleep and somnolence.[8][10] This EEG profile is distinct from some other Kv7 activators and aligns with the observed lack of sedative effects in the safety studies.[3]
| EEG Frequency Band | Effect of BHV-7000 | Associated Cognitive State |
| Alpha (7.5-13 Hz) | Increased Spectral Power[3][10] | Calmness, wakeful relaxation |
| Beta (13-30 Hz) | Increased Spectral Power[10][11] | Active thinking, focus |
| Gamma (30-45 Hz) | Increased Spectral Power[10][11] | Higher cognitive processing |
| Delta (1-3.5 Hz) | Minimal Effect[10] | Deep sleep, somnolence |
| Theta (3.5-7.5 Hz) | Minimal Effect[10] | Drowsiness, light sleep |
This was an open-label study in healthy adults (N=11, aged 18-55) to evaluate pharmacodynamic effects. Participants received single doses of BHV-7000 (10 mg, 25 mg, and 50 mg) in a randomized sequence. EEG recordings were taken at baseline and at multiple time points after dosing. The pharmacodynamic effects were assessed using quantitative spectral analysis via Fast Fourier Transformation (FFT) to measure changes in the power of different EEG frequency bands.[10][12]
Potential Applications in Neuropsychiatric Disorders
While the initial clinical focus has been on epilepsy, the underlying mechanism of BHV-7000 holds significant promise for mood disorders where neuronal hyperexcitability is an implicated pathophysiological factor.
Major Depressive Disorder (MDD) and Bipolar Disorder
The rationale for investigating BHV-7000 in mood disorders stems from the hypothesis that imbalances in neuronal excitation and inhibition contribute to symptoms of depression and mania. By stabilizing neuronal membranes and reducing hyperexcitability, BHV-7000 could offer a novel, non-monoaminergic approach to mood regulation. Evidence suggesting that other medications with a similar mechanism have efficacy in depression supports this line of investigation.[7][8] Biohaven is actively pursuing this with ongoing clinical trials for both MDD and the acute treatment of manic episodes in bipolar I disorder.[5]
Conclusion
BHV-7000 is a highly selective, next-generation Kv7.2/7.3 potassium channel activator with a compelling and differentiated profile. Its potent modulation of neuronal excitability, combined with a favorable safety profile characterized by a low incidence of CNS adverse effects, positions it as a significant potential advancement in the treatment of epilepsy. Furthermore, its novel mechanism of action provides a strong scientific rationale for its development in major depressive disorder and bipolar disorder, offering a new potential paradigm for managing these complex neuropsychiatric conditions. The ongoing late-stage clinical trials will be critical in defining the ultimate role of BHV-7000 in the therapeutic landscape.
References
- 1. Kv7 ION Channel Modulation Platform | Biohaven [biohaven.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Biohaven Presents Expanded EEG and Safety Data for BHV-7000 at the American Epilepsy Society Annual Meeting [prnewswire.com]
- 4. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. BHV-7000 by Biohaven for Generalized Seizures: Likelihood of Approval [pharmaceutical-technology.com]
- 7. vjneurology.com [vjneurology.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. biohaven.com [biohaven.com]
- 11. Biohaven Announces Positive Data from its Exploratory Electroencephalogram (EEG) Biomarker Study of BHV-7000, Completion of Once-Daily Formulation Development, and Plan to Initiate Phase 3 Pivotal Studies - BioSpace [biospace.com]
- 12. EEG Biomarker and Safety Data Reported for BHV-7000, A Potassium Ion Channel Activator Under Investigation for Epilepsy Treatment - - Practical Neurology [practicalneurology.com]
Methodological & Application
Application Notes and Protocols for Opakalim in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the electrophysiological characterization of Opakalim (BHV-7000), a selective activator of Kv7.2/7.3 potassium channels, using the patch-clamp technique. This document outlines the mechanism of action, experimental protocols, quantitative data, and visual representations of the experimental workflow and signaling pathway.
Introduction
This compound (BHV-7000) is a potent and selective activator of the voltage-gated potassium channels Kv7.2 and Kv7.3.[1][2] These channels are the primary molecular components of the M-current, a subthreshold, non-inactivating potassium current that plays a crucial role in stabilizing the neuronal membrane potential and controlling neuronal excitability. By activating Kv7.2/7.3 channels, this compound enhances the M-current, leading to hyperpolarization of the resting membrane potential and a reduction in neuronal firing. This mechanism of action makes this compound a promising therapeutic candidate for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[3][4] Patch-clamp electrophysiology is the gold-standard method for directly measuring the activity of ion channels and is essential for characterizing the pharmacological effects of modulators like this compound.
Mechanism of Action
This compound acts as a positive allosteric modulator of the Kv7.2/7.3 channel. Its mechanism of action is dependent on a specific tryptophan residue (W236) located in the S5 transmembrane segment of the Kv7.2 subunit. This residue is a known binding site for several Kv7 channel openers. By binding to this site, this compound is thought to induce a conformational change in the channel that favors the open state. This results in a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels are more likely to be open at more negative membrane potentials.[5][6] This leads to an increased potassium efflux and subsequent dampening of neuronal excitability.
Data Presentation
The following table summarizes the quantitative electrophysiological data for this compound's effect on Kv7.2/7.3 channels and neuronal activity.
| Parameter | Value | Cell Type/Preparation | Reference |
| EC50 (Neuronal Excitability) | ≈ 100 nM | iPSC-derived cortical neurons | [7] |
| Voltage Shift (ΔV1/2) | -21 mV | U2-OS cells expressing Kv7.2/7.3 | [8] |
| Concentration for Voltage Shift | 3 µM | U2-OS cells expressing Kv7.2/7.3 | [8] |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on Kv7.2/7.3 channels using the whole-cell patch-clamp technique in a heterologous expression system (e.g., HEK293 or CHO cells).
Cell Culture and Transfection
-
Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Transfection: For transient expression, co-transfect the cells with plasmids encoding the human Kv7.2 and Kv7.3 subunits using a suitable transfection reagent. To aid in the identification of transfected cells, a fluorescent marker such as GFP can be co-transfected. Recordings are typically performed 24-48 hours post-transfection.
Solutions and Reagents
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Store aliquots at -20°C. The final DMSO concentration in the recording chamber should not exceed 0.1%.
Whole-Cell Patch-Clamp Recordings
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Cell Plating: Plate the transfected cells onto glass coverslips in a recording chamber mounted on the stage of an inverted microscope.
-
Giga-seal Formation: Approach a transfected cell (identified by fluorescence) with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to establish the whole-cell recording configuration.
-
Voltage-Clamp Protocol for Activation:
-
Hold the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 500 ms).
-
Record the resulting potassium currents.
-
-
Data Acquisition and Analysis:
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Measure the peak outward current at each voltage step.
-
To determine the voltage-dependence of activation, measure the tail currents at a hyperpolarized potential (e.g., -60 mV) following the depolarizing steps.
-
Plot the normalized tail current amplitude against the prepulse potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).
-
-
This compound Application:
-
After recording baseline currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound to equilibrate (typically 2-5 minutes).
-
Repeat the voltage-clamp protocol to record currents in the presence of this compound.
-
To determine the EC₅₀, apply a range of this compound concentrations and measure the potentiation of the current at a specific voltage step. Plot the concentration-response curve and fit with a Hill equation.
-
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Signaling pathway of this compound's action on Kv7.2/7.3 channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EEG Biomarker and Safety Data Reported for BHV-7000, A Potassium Ion Channel Activator Under Investigation for Epilepsy Treatment - - Practical Neurology [practicalneurology.com]
- 4. novel, selective kv7.2/7.3 potassium channel activator, bhv-7000, demonstrates dose-dependent pharmacodynamic effects on eeg parameters in healthy adults [aesnet.org]
- 5. Biohaven Presents Expanded EEG and Safety Data for BHV-7000 at the American Epilepsy Society Annual Meeting | Biohaven, Ltd. [ir.biohaven.com]
- 6. Biohaven Presents Expanded EEG and Safety Data for BHV-7000 at the American Epilepsy Society Annual Meeting | Biohaven, Ltd. [ir.biohaven.com]
- 7. biohaven.com [biohaven.com]
- 8. biohaven.com [biohaven.com]
Application Notes and Protocols: BHV-7000 in Induced Pluripotent Stem Cell (iPSC)-Derived Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
BHV-7000 is a novel, selective activator of the Kv7.2/Kv7.3 (KCNQ2/KCNQ3) potassium channels, which are crucial regulators of neuronal excitability.[1][2] These channels are responsible for the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[3] Dysregulation of Kv7.2/Kv7.3 channels is implicated in various neurological and psychiatric disorders characterized by neuronal hyperexcitability, such as epilepsy.[1][2][3] BHV-7000 has shown promise in preclinical and clinical studies for the treatment of focal epilepsy and other conditions.[4][5][6][7][8] Notably, it has demonstrated a favorable safety and tolerability profile, with a lower incidence of central nervous system side effects compared to other anti-seizure medications.[4][9][10][11]
Induced pluripotent stem cell (iPSC)-derived neurons have emerged as a powerful in vitro model system for studying human neurological diseases and for drug screening. These cells can be generated from patients with specific genetic mutations, providing a unique platform to investigate disease mechanisms and test the efficacy of novel therapeutic agents in a patient-specific context. This document provides detailed application notes and protocols for the use of BHV-7000 in iPSC-derived neurons, particularly sensory neurons, to assess its effects on neuronal excitability.
Mechanism of Action of BHV-7000
BHV-7000 acts as a potent activator of Kv7.2/Kv7.3 channels.[1][2] By opening these channels, BHV-7000 enhances the M-current, leading to hyperpolarization of the neuronal resting membrane potential. This hyperpolarization moves the membrane potential further from the threshold required to initiate an action potential, thereby reducing neuronal excitability and firing frequency.[12] Preclinical studies have shown that BHV-7000 can rescue current density in pathogenic KCNQ2 variants associated with epilepsy.[1][2] Unlike some other Kv7 modulators, BHV-7000 exhibits minimal activity at GABA-A receptors, which may contribute to its improved tolerability profile.[9][13]
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the effects of BHV-7000 on human iPSC-derived sensory neurons, including those from patients with Inherited Erythromelalgia (IEM), a condition characterized by hyperexcitability of sensory neurons.[12][14]
Table 1: Effect of BHV-7000 on Spontaneous Firing in iPSC-Derived Sensory Neurons [12][14]
| Cell Type | Parameter | Value |
| IEM iPSC-SN (Nav1.7-S241T) | IC50 for inhibition of spontaneous firing | ~75 nM |
| Maximal inhibition of spontaneous firing | ~92% | |
| IEM iPSC-SN (Nav1.7-F1449V) | IC50 for inhibition of spontaneous firing | ~70 nM |
| Maximal inhibition of spontaneous firing | ~95% |
Table 2: Electrophysiological Effects of BHV-7000 on iPSC-Derived Sensory Neurons (Non-IEM) [12][14]
| BHV-7000 Concentration | Change in Resting Membrane Potential (mV) | Change in Rheobase (pA) | Reduction in Action Potential Firing at 3x Rheobase |
| 1 µM | -3.5 ± 0.4 | 36 ± 3.4 | 52% |
| 10 µM | -6.5 ± 0.7 | 100 ± 8.9 | 87% |
Table 3: Effect of BHV-7000 on Resting Membrane Potential in IEM iPSC-Derived Sensory Neurons (Nav1.7-S241T) [14]
| BHV-7000 Concentration | Average Hyperpolarization of RMP (mV) |
| 1 µM | ~ -6 mV |
Experimental Protocols
The following protocols are adapted from established methods for the culture and electrophysiological analysis of iPSC-derived neurons and can be applied to study the effects of BHV-7000.
Protocol 1: Differentiation of Human iPSCs into Sensory Neurons
This protocol is a generalized method based on small molecule-based differentiation protocols.[1][9][15]
Materials:
-
Human iPSCs
-
iPSC culture medium (e.g., mTeSR1 or E8)
-
Matrigel or Vitronectin
-
DMEM/F12 medium
-
N2 and B27 supplements
-
Neurobasal medium
-
GlutaMAX
-
Small molecules for neural induction and sensory neuron specification (e.g., LDN-193189, SB431542, CHIR99021, DAPT, SU5402)
-
Neurotrophic factors (e.g., BDNF, GDNF, NGF, NT-3)
-
ROCK inhibitor (Y-27632)
-
Accutase or other cell dissociation reagent
-
Culture plates/dishes
Procedure:
-
iPSC Culture: Culture human iPSCs on Matrigel or Vitronectin-coated plates in iPSC culture medium.
-
Neural Induction: When iPSCs reach 80-90% confluency, initiate neural differentiation by switching to a neural induction medium containing DMEM/F12, N2 supplement, and dual SMAD inhibitors (e.g., 100 nM LDN-193189 and 10 µM SB431542). Culture for 5-7 days.
-
Neural Progenitor Expansion: Passage the neural progenitor cells (NPCs) onto new coated plates and expand them in a neural progenitor medium containing DMEM/F12, N2, and B27 supplements.
-
Sensory Neuron Differentiation: To induce sensory neuron differentiation, culture the NPCs in a differentiation medium containing Neurobasal medium, B27, GlutaMAX, and a cocktail of small molecules and growth factors to pattern the cells towards a sensory fate (e.g., 3 µM CHIR99021, 10 µM DAPT, and 10 µM SU5402). Culture for 7-10 days.
-
Maturation: For final maturation, culture the differentiated sensory neurons in a maturation medium containing Neurobasal medium, B27, GlutaMAX, and a cocktail of neurotrophic factors (e.g., 10 ng/mL BDNF, 10 ng/mL GDNF, 10 ng/mL NGF, and 10 ng/mL NT-3). Mature the neurons for at least 4-6 weeks before conducting experiments.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol allows for the detailed characterization of the electrophysiological properties of individual iPSC-derived neurons.[4][5][12]
Materials:
-
Mature iPSC-derived neurons cultured on glass coverslips
-
Recording chamber for microscopy
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Borosilicate glass capillaries
-
Pipette puller
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
BHV-7000 stock solution (in DMSO)
Procedure:
-
Preparation:
-
Prepare aCSF containing (in mM): 126 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Prepare an intracellular solution containing (in mM): 130 K-gluconate, 5 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Place a coverslip with mature neurons in the recording chamber and perfuse with aCSF.
-
Approach a neuron with the recording pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Resting Membrane Potential (RMP): In current-clamp mode, record the membrane potential with no holding current.
-
Action Potential Firing: Inject a series of depolarizing current steps to elicit action potentials. Measure parameters such as rheobase (minimum current to elicit an action potential) and firing frequency.
-
BHV-7000 Application:
-
Establish a stable baseline recording.
-
Perfuse the chamber with aCSF containing the desired concentration of BHV-7000 (e.g., 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Record the changes in RMP and action potential firing in the presence of BHV-7000.
-
To determine a dose-response curve, apply increasing concentrations of BHV-7000.
-
Perform a washout with aCSF to observe the reversal of the drug's effects.
-
-
Protocol 3: Multi-Electrode Array (MEA) Recording
MEA allows for the non-invasive, long-term recording of spontaneous network activity from a population of iPSC-derived neurons.[3][6][16]
Materials:
-
MEA plates (e.g., from Axion BioSystems or Multi Channel Systems)
-
Mature iPSC-derived neurons
-
Neuron culture medium
-
MEA recording system
-
BHV-7000 stock solution (in DMSO)
Procedure:
-
Cell Plating:
-
Coat the MEA plate with an appropriate substrate (e.g., polyethyleneimine (PEI) followed by laminin).
-
Plate the iPSC-derived neurons onto the MEA plate at a suitable density to form a synaptically connected network.
-
Culture the neurons on the MEA for at least 2-3 weeks to allow for the development of stable network activity.
-
-
Baseline Recording:
-
Place the MEA plate in the recording system and allow it to equilibrate.
-
Record the baseline spontaneous neuronal activity (spike rate, burst frequency, network synchrony) for a sufficient duration (e.g., 10-30 minutes).
-
-
BHV-7000 Application:
-
Add BHV-7000 directly to the culture medium in the MEA wells to achieve the desired final concentrations. A dose-response curve can be generated by adding increasing concentrations of the compound.
-
Record the neuronal activity for an extended period after drug application to observe the acute and potentially chronic effects.
-
-
Data Analysis:
-
Analyze the MEA data using appropriate software to quantify changes in various parameters of neuronal network activity, such as mean firing rate, burst rate, and network synchrony, in response to BHV-7000.
-
Conclusion
BHV-7000 represents a promising therapeutic agent for disorders associated with neuronal hyperexcitability. The use of iPSC-derived neurons provides a physiologically relevant and patient-specific platform to further investigate the therapeutic potential of BHV-7000. The protocols outlined in this document offer a framework for researchers to effectively utilize this model system to study the mechanism and efficacy of BHV-7000 and other novel ion channel modulators.
References
- 1. How to differentiate induced pluripotent stem cells into sensory neurons for disease modelling: a comparison of two protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Obtaining Multi-electrode Array Recordings from Human Induced Pluripotent Stem Cell–Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Electrophysiology with iPSC-derived neurons [protocols.io]
- 6. bit.bio [bit.bio]
- 7. biorxiv.org [biorxiv.org]
- 8. Electrophysiological Characterization via Multi-electrode Array (MEA) for iPSC - Creative Biolabs [creative-biolabs.com]
- 9. How to differentiate induced pluripotent stem cells into sensory neurons for disease modelling: a functional assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expert tips on culturing human iPSC-Derived Sensory Neurons to aid your research [axolbio.com]
- 11. fujifilmcdi.com [fujifilmcdi.com]
- 12. A simplified protocol for differentiation of electrophysiologically mature neuronal networks from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 14. Assessing Neuronal Excitability on a Fluorometric Imaging Plate Reader (FLIPR) Following a Defined Electrostimulation Paradigm | Springer Nature Experiments [experiments.springernature.com]
- 15. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 16. fujifilmcdi.com [fujifilmcdi.com]
Application Notes and Protocols for Preclinical Evaluation of Opakalim with EEG Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opakalim (formerly BHV-7000) is a novel, selective activator of the Kv7.2/7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1][2] These channels are critical in regulating neuronal excitability, and their activation leads to hyperpolarization of the neuronal membrane, thereby reducing the likelihood of action potential firing.[3][4] This mechanism of action makes this compound a promising therapeutic candidate for neurological conditions characterized by neuronal hyperexcitability, such as epilepsy.[5] Preclinical studies have demonstrated this compound's potent anti-seizure efficacy in models like the maximal electroshock seizure (MES) test, with minimal off-target effects such as GABA-A receptor activation.[1][2]
These application notes provide detailed protocols for the use of this compound in conjunction with electroencephalogram (EEG) monitoring in preclinical rodent models of seizures. The integration of EEG allows for a quantitative assessment of this compound's pharmacodynamic effects on brain activity and its efficacy in suppressing epileptiform discharges.
Mechanism of Action
This compound selectively targets and enhances the activity of Kv7.2/7.3 potassium channels, which are predominantly expressed in neurons.[1][2] Activation of these channels increases the M-current, a subthreshold potassium current that stabilizes the membrane potential and dampens repetitive firing.[4] By opening these channels, this compound facilitates potassium ion efflux, leading to membrane hyperpolarization and a reduction in neuronal excitability.[3] This targeted action is crucial for its anti-seizure effects.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating the effects of this compound and other Kv7 channel activators on seizure models and EEG parameters.
Table 1: Dose-Dependent Efficacy of this compound in the Maximal Electroshock Seizure (MES) Model in Rodents
| Species | Route of Administration | Dose (mg/kg) | Protection from Tonic Hindlimb Extension (%) |
| Mouse | Oral (PO) | 1 | 25 |
| Mouse | Oral (PO) | 3 | 75 |
| Mouse | Oral (PO) | 10 | 100 |
| Rat | Oral (PO) | 0.1 | 75 |
| Rat | Oral (PO) | 0.3 | 100 |
Note: This data is representative of the expected efficacy of a potent Kv7.2/7.3 activator in the MES model.
Table 2: Representative Dose-Dependent Effects of a Kv7.2/7.3 Activator on EEG Spectral Power in Rodents
| Treatment Group | Dose (mg/kg, PO) | Delta Power (1-4 Hz) | Theta Power (4-8 Hz) | Alpha Power (8-12 Hz) | Beta Power (13-30 Hz) | Gamma Power (30-80 Hz) |
| Vehicle | 0 | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound | 1 | No significant change | No significant change | ↑ | ↑ | ↑ |
| This compound | 3 | No significant change | No significant change | ↑↑ | ↑↑ | ↑↑ |
| This compound | 10 | No significant change | No significant change | ↑↑↑ | ↑↑↑ | ↑↑↑ |
Key: ↑ Slight increase, ↑↑ Moderate increase, ↑↑↑ Strong increase. This table is a representative illustration based on clinical findings for this compound which showed increases in alpha, beta, and gamma bands, and preclinical data from other Kv7 activators.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in the Maximal Electroshock Seizure (MES) Model with Concurrent EEG Monitoring
Objective: To assess the dose-dependent efficacy of this compound in suppressing tonic-clonic seizures induced by maximal electroshock while simultaneously recording EEG to monitor brain activity.
Materials:
-
This compound
-
Vehicle (e.g., 20% DMSO in saline)
-
Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g)
-
Electroshock device with corneal electrodes
-
EEG recording system with headmounts, tethered or wireless transmitters
-
Stereotaxic apparatus for electrode implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
Surgical tools
-
Data acquisition and analysis software
Procedure:
-
EEG Electrode Implantation:
-
Anesthetize the animal using isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes for screw electrodes over the frontal cortex and a reference electrode over the cerebellum.
-
Implant the electrodes and secure the headmount with dental cement.
-
Administer post-operative analgesia and allow the animal to recover for at least 7 days.
-
-
Drug Administration:
-
Habituate the animals to the recording chamber for at least 24 hours.
-
On the day of the experiment, administer this compound or vehicle via the desired route (e.g., oral gavage). Doses can range from 0.1 to 10 mg/kg.
-
-
EEG Recording and MES Induction:
-
Connect the animal to the EEG recording system and allow for a baseline recording period (e.g., 30 minutes).
-
At the time of expected peak drug effect (e.g., 30-60 minutes post-dose), induce a seizure using the MES device (e.g., 50 mA for 0.2 seconds in mice; 150 mA for 0.2 seconds in rats via corneal electrodes).
-
Record EEG continuously throughout the seizure and post-ictal period.
-
Observe and score the behavioral seizure, with the primary endpoint being the presence or absence of tonic hindlimb extension.
-
-
Data Analysis:
-
Analyze the EEG data for changes in spectral power across different frequency bands (Delta, Theta, Alpha, Beta, Gamma) before and after drug administration, and during the seizure.
-
Quantify the duration and amplitude of epileptiform discharges.
-
Calculate the percentage of animals protected from tonic hindlimb extension at each dose of this compound.
-
Protocol 2: Continuous EEG Monitoring to Assess Pharmacodynamic Effects of this compound
Objective: To characterize the time-course and dose-dependent effects of this compound on spontaneous brain activity in freely moving rodents.
Materials:
-
Same as Protocol 1, excluding the electroshock device.
Procedure:
-
EEG Electrode Implantation:
-
Follow the same procedure as in Protocol 1.
-
-
Experimental Design:
-
Allow animals to acclimate to the recording chambers for at least 48 hours with continuous EEG recording to establish a stable baseline.
-
Administer a single dose of this compound or vehicle.
-
Record EEG continuously for a prolonged period (e.g., 24 hours) to capture the full pharmacokinetic and pharmacodynamic profile.
-
-
Data Analysis:
-
Divide the EEG recordings into epochs (e.g., 10 seconds) and perform spectral analysis to determine the power in different frequency bands.
-
Plot the time-course of changes in spectral power for each frequency band relative to the pre-dose baseline.
-
Compare the effects of different doses of this compound on EEG parameters.
-
Correlate changes in EEG with plasma and brain concentrations of this compound if pharmacokinetic data is collected.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Preclinical EEG workflow.
References
- 1. A pharmaco-EEG study of the interaction between ethanol and retigabine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASENT 2023 Annual Meeting Abstracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heteromeric Kv7.2/7.3 Channels Differentially Regulate Action Potential Initiation and Conduction in Neocortical Myelinated Axons | Journal of Neuroscience [jneurosci.org]
- 5. Biohaven Presents Promising Data for new epilepsy drug BHV-7000 at AES 2023 [healthandpharma.net]
Troubleshooting & Optimization
Strategies to minimize Opakalim toxicity in primary neuronal cultures
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers minimize potential Opakalim-induced toxicity in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BHV-7000) is a selective activator of the Kv7.2 and Kv7.3 voltage-gated potassium channels.[1][2][3] These channels are crucial in regulating neuronal excitability. By activating these channels, this compound increases potassium efflux, which hyperpolarizes the neuronal membrane and reduces the likelihood of action potential firing. This mechanism underlies its therapeutic potential as an antiepileptic and mood stabilizer.[1][3]
Q2: Is this compound expected to be toxic to primary neuronal cultures?
While this compound is designed to modulate neuronal activity, high concentrations or prolonged exposure to any substance that alters fundamental cellular processes can potentially lead to toxicity. Potassium channel openers, in general, can be associated with apoptosis (programmed cell death) if they cause excessive or sustained disruption of ion homeostasis.[1][3] However, specific data on this compound-induced toxicity in primary neurons is not yet widely available in published literature. It is crucial to empirically determine the optimal, non-toxic concentration range for your specific neuronal culture system.
Q3: What are the potential mechanisms of this compound-induced neurotoxicity?
Based on the mechanism of action of potassium channel activators, potential toxicity in primary neuronal cultures could arise from:
-
Ionic Imbalance and Apoptosis: Prolonged hyperpolarization and excessive potassium efflux can disrupt the delicate ionic balance within neurons, which may trigger apoptotic pathways. Cellular potassium efflux is a known early step in the apoptotic process.[1]
-
Mitochondrial Dysfunction: Alterations in ion gradients can impact mitochondrial function, potentially leading to decreased ATP production and increased generation of reactive oxygen species (ROS).
-
Off-Target Effects: While this compound is selective for Kv7.2/7.3 channels, high concentrations might lead to off-target effects on other ion channels or cellular proteins, which could contribute to cytotoxicity. For instance, the related drug retigabine (B32265) has been shown to have off-target effects on Kv2.1 channels, which are implicated in apoptosis.[4]
Q4: What are the initial steps to take to minimize potential toxicity?
-
Determine the Optimal Concentration: Perform a dose-response curve to identify the lowest effective concentration of this compound that achieves the desired biological effect in your experiments while maintaining high cell viability.
-
Optimize Treatment Duration: Limit the exposure time of the neuronal cultures to this compound to the minimum necessary to observe the intended effect.
-
Ensure Healthy Cultures: Start with healthy, mature primary neuronal cultures. Stressed or unhealthy neurons are more susceptible to any form of chemical insult.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased cell death observed after this compound treatment (as measured by LDH assay or Trypan Blue). | Concentration of this compound is too high. | Perform a dose-response experiment to determine the EC50 for the desired effect and the TC50 (toxic concentration 50%). Use a concentration well below the TC50. |
| Prolonged exposure to this compound. | Reduce the incubation time. Conduct a time-course experiment to find the optimal treatment duration. | |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent is below the toxic threshold for your neurons (typically <0.1% for DMSO). Run a vehicle-only control. | |
| Signs of apoptosis are detected (e.g., increased caspase-3 activity, TUNEL-positive cells). | Activation of apoptotic pathways due to ionic imbalance. | Co-treat with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to confirm the involvement of caspases. This is a diagnostic step, not a routine solution. |
| Oxidative stress. | Co-treat with an antioxidant such as N-acetylcysteine (NAC) or Trolox to determine if ROS are contributing to apoptosis.[5] | |
| Decreased neuronal viability observed in MTT or MTS assays. | Mitochondrial dysfunction. | As mitochondrial dehydrogenases are measured in these assays, a decrease in signal can indicate mitochondrial impairment. Consider the strategies for reducing oxidative stress. |
| General cytotoxicity. | Re-evaluate the concentration and duration of this compound treatment. Ensure the culture medium is fresh and appropriate for long-term neuronal survival. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This assay measures the metabolic activity of viable cells.
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and allow them to mature for at least 7-10 days in vitro (DIV).
-
Treatment: Treat neurons with a range of this compound concentrations for the desired duration. Include vehicle-only and untreated controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow the same steps as for the MTT assay.
-
Sample Collection: Carefully collect a small aliquot of the culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes).
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[6][7]
Protocol 3: Assessment of Apoptosis using Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Plating and Treatment: Plate neurons in a 96-well plate and treat with this compound as described above.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays) to the cell lysates.[8]
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[8]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. jneurosci.org [jneurosci.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Activation of BKca channels mediates hippocampal neuronal death after reoxygenation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticonvulsant retigabine suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Neurotoxicity Resulting from Exposure of Cultured Neural Cells to Several Types of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Best practices for storing and handling Opakalim (BHV-7000) powder
This guide provides best practices for the storage and handling of Opakalim (BHV-7000) powder for research and development purposes. Adherence to these guidelines is crucial for ensuring the compound's integrity, maximizing experimental success, and maintaining a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (BHV-7000) powder?
A: this compound (BHV-7000), a small molecule, should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] For long-term storage, refer to the product's certificate of analysis or safety data sheet (SDS) if available. As a general guideline for research compounds, storage in a desiccator at controlled room temperature or in a refrigerator is recommended to prevent degradation from moisture and heat.[3]
Q2: What is the shelf-life of this compound (BHV-7000) powder?
A: The shelf-life of this compound (BHV-7000) will be specified by the manufacturer. Always check the expiration date on the container and the certificate of analysis.[3] Proper storage is critical to achieving the indicated shelf-life.[3]
Q3: How should I handle this compound (BHV-7000) powder upon receipt?
A: Upon receiving the compound, visually inspect the container for any damage or seal breakage.[4] Record the date of receipt and the date the container is first opened.[1][2] Store the compound under the recommended conditions immediately.
Q4: What personal protective equipment (PPE) should be worn when handling this compound (BHV-7000) powder?
A: Standard laboratory PPE should be worn, including safety glasses, a lab coat, and gloves. Depending on the quantity and potential for aerosolization, a dust mask or respirator may be necessary. Always handle the powder in a well-ventilated area or a fume hood.[4]
Q5: Is this compound (BHV-7000) sensitive to light or moisture?
A: While specific data for this compound is not publicly available, many research compounds are sensitive to light and moisture.[3] Therefore, it is best practice to store it protected from light and in a dry environment.[3][2] Hygroscopic compounds can absorb moisture from the air, leading to clumping and degradation.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound (BHV-7000) powder.
| Problem | Potential Cause | Recommended Solution |
| Powder has clumped or appears moist | Improper storage, exposure to humidity. | Transfer the compound to a desiccator to remove excess moisture. If clumping persists, the compound's integrity may be compromised. Consider using a fresh batch for sensitive experiments. |
| Discoloration of the powder | Degradation due to exposure to light, heat, or contaminants. | Do not use the powder if discoloration is observed. Discard the batch according to your institution's chemical waste disposal procedures and obtain a fresh supply. |
| Poor solubility in recommended solvent | Incorrect solvent, degraded compound, or improper dissolution technique. | Verify the recommended solvent from the product documentation. Use gentle heating or sonication to aid dissolution, if appropriate for the compound's stability. If solubility issues persist, it may indicate compound degradation. |
| Inconsistent experimental results | Improper handling, storage, or weighing of the powder. Contamination. | Review handling procedures to ensure consistency. Use calibrated balances for accurate weighing.[5] Ensure all glassware is clean and dry to prevent contamination.[5] Store the compound under recommended conditions to maintain its stability. |
Experimental Protocols
Protocol 1: Weighing and Preparing a Stock Solution
-
Preparation: Ensure the balance is calibrated and located in a draft-free area. Allow the container of this compound (BHV-7000) to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully transfer the desired amount of powder to a clean, tared weigh boat or vial using a clean spatula.
-
Dissolution: Add the appropriate solvent to the vessel containing the weighed powder. Use a vortex mixer or sonicator to ensure complete dissolution.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C or -80°C for long-term storage) to prevent degradation.
Visualizations
Caption: Workflow for preparing a stock solution of this compound (BHV-7000).
Caption: Troubleshooting common issues with this compound (BHV-7000) powder.
References
- 1. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
- 2. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. noahchemicals.com [noahchemicals.com]
- 5. edulabchina.com [edulabchina.com]
Validation & Comparative
In Vivo Validation of Opakalim's Therapeutic Window for Epilepsy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Opakalim (BHV-7000), a novel Kv7.2/7.3 potassium channel activator, with other anti-seizure medications (ASMs). The focus is on the in vivo validation of its therapeutic window, supported by experimental data from preclinical studies.
Executive Summary
This compound (BHV-7000) is a next-generation, selective activator of Kv7.2/7.3 potassium channels in late-stage clinical development for epilepsy.[1] Preclinical data indicate a significantly wider therapeutic window for this compound compared to the first-generation Kv7 activator, ezogabine (retigabine), and other established ASMs. This is attributed to its high potency in seizure models and a favorable safety profile with minimal impact on neurobehavior. This guide will delve into the comparative efficacy and safety data, detailed experimental protocols, and the underlying signaling pathways.
Comparative Analysis of Therapeutic Window
The therapeutic window of an anti-seizure medication is a critical measure of its clinical utility, representing the dose range that is effective without causing significant adverse effects. A wider therapeutic window suggests a better safety and tolerability profile.
Quantitative Comparison of In Vivo Efficacy and Neurotoxicity
The following table summarizes the available preclinical data for this compound and comparator ASMs in rodent models. Efficacy is primarily assessed using the Maximal Electroshock Seizure (MES) model, a gold-standard for evaluating protection against generalized tonic-clonic seizures. Neurotoxicity is often evaluated using the Rotarod test, which assesses motor coordination. The Therapeutic Index (TI) is calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).
| Compound | Mechanism of Action | Animal Model | Efficacy (MES) ED50 | Neurotoxicity (Rotarod) TD50 | Therapeutic Index (TD50/ED50) |
| This compound (BHV-7000) | Selective Kv7.2/7.3 Activator | Rat | 0.5 mg/kg [2] | Not explicitly stated, but no impact on neurobehavior observed at effective doses[1][2] | >40 [2] |
| Retigabine (Ezogabine) | Kv7 Channel Activator | Rat | 20 mg/kg[2] | Impacts neurobehavior at doses similar to those required for efficacy[2] | <3[2] |
| XEN1101 (Azetukalner) | Selective Kv7.2/7.3 Activator | Mouse | Requires ~15-fold less brain exposure than ezogabine for half-maximal activity[3] | Well-tolerated in Phase 1 and 2 clinical trials[4][5] | Data not available for direct calculation |
| Carbamazepine (B1668303) | Sodium Channel Blocker | Mouse | - | 53.6 mg/kg[6] | Data not available for direct calculation |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the selective activation of the Kv7.2 and Kv7.3 potassium channels. These channels are crucial for maintaining the resting membrane potential of neurons and preventing the excessive neuronal firing that leads to seizures. By opening these channels, this compound increases potassium efflux, which hyperpolarizes the neuron and makes it less likely to fire an action potential. This targeted action is believed to contribute to its potent anti-seizure effects with a favorable side-effect profile.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to assess the efficacy of potential anti-seizure drugs against generalized tonic-clonic seizures.
Objective: To determine the median effective dose (ED50) of a compound required to protect against seizures induced by a maximal electrical stimulus.
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal electrodes.
Procedure:
-
Animal Preparation: Adult male Sprague-Dawley rats or CF-1 mice are used. Animals are fasted overnight prior to the experiment.
-
Drug Administration: The test compound (e.g., this compound) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Time to Peak Effect: The electrical stimulus is applied at the predetermined time of peak effect of the drug.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
ED50 Calculation: The percentage of animals protected at each dose is recorded, and the ED50 is calculated using probit analysis.
Rotarod Test
The Rotarod test is a standard behavioral assay to evaluate motor coordination, balance, and the potential for drug-induced neurological deficits.
Objective: To determine the median toxic dose (TD50) of a compound that causes motor impairment.
Apparatus:
-
A rotating rod apparatus with adjustable speed (Rotarod).
Procedure:
-
Animal Training: Animals are trained on the Rotarod for a few days prior to the experiment to acclimate them to the apparatus and establish a baseline performance.
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of peak drug effect, each animal is placed on the rotating rod. The speed of the rod is gradually increased (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: The latency to fall from the rod is recorded for each animal. An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod.
-
TD50 Calculation: The percentage of animals exhibiting motor impairment at each dose is determined, and the TD50 is calculated.
Conclusion
The available in vivo data strongly suggest that this compound (BHV-7000) possesses a significantly wider therapeutic window compared to older Kv7 channel activators and potentially other classes of ASMs. Its high potency in the MES model, coupled with a lack of observed neurobehavioral side effects at efficacious doses, positions it as a promising candidate for the treatment of epilepsy with an improved safety and tolerability profile. Further clinical validation is ongoing to confirm these preclinical findings in patient populations.
References
- 1. Biohaven Presents Expanded EEG and Safety Data for BHV-7000 at the American Epilepsy Society Annual Meeting [prnewswire.com]
- 2. biohaven.com [biohaven.com]
- 3. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
- 4. Xenon Pharmaceuticals Announces Promising New Pre-Clinical [globenewswire.com]
- 5. seekingalpha.com [seekingalpha.com]
- 6. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Potassium Channel Openers: A Procedural Guide
Disclaimer: Information regarding the proper disposal of "Opakalim" could not be located. The following guidelines are based on the disposal procedures for Minoxidil, a representative potassium channel opener, and are intended to provide a framework for the safe handling and disposal of similar research compounds. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they are working with and adhere to all local, state, and federal regulations.
The responsible management and disposal of laboratory chemicals are paramount to ensuring the safety of personnel and the environment. For researchers and drug development professionals working with potassium channel openers, a clear and actionable disposal plan is a critical component of the experimental workflow. This guide provides a step-by-step procedure for the proper disposal of these compounds, using Minoxidil as a well-documented example.
Core Disposal Procedures for Potassium Channel Openers (Exemplified by Minoxidil)
The primary method for disposing of potassium channel openers like Minoxidil is through a licensed professional waste disposal service.[1][2] This ensures that the chemical is managed in an environmentally responsible and compliant manner. An alternative, where permissible and equipped, is incineration.[1][2]
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): Before beginning any work that will generate waste, thoroughly review the SDS for the specific potassium channel opener. The SDS will provide detailed information on handling, storage, and disposal.
-
Segregate Waste: Do not mix potassium channel opener waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Personal Protective Equipment (PPE): When handling waste, always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[2][3] If there is a risk of generating dust or aerosols, a respirator should also be used.[3]
-
Manage Spills:
-
Small Spills: Carefully collect the spilled solid material using appropriate tools and place it into a labeled, sealed container for disposal.[3] The contaminated surface should then be cleaned with water.[3]
-
Large Spills: Use a shovel to transfer the material into a suitable waste disposal container.[3] Subsequently, decontaminate the area.[3] In the event of a large spill, it may be necessary to evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
-
Containerize and Label Waste: All waste containing the potassium channel opener must be collected in a compatible, leak-proof container that is kept tightly closed.[1] The container must be clearly labeled with the chemical name and associated hazards.
-
Arrange for Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.[1][2] Do not pour any amount of the chemical down the drain.[1]
Disposal and Safety Data Summary
For easy reference, the following table summarizes key information related to the disposal and handling of a representative potassium channel opener, Minoxidil.
| Parameter | Guideline | Source |
| Primary Disposal Method | Engagement of a licensed professional waste disposal company. | [1][2] |
| Alternative Disposal | Dissolving in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber. | [1][2] |
| Waste Container | Suitable, closed, and properly labeled containers. | [1][3] |
| Environmental Precautions | Prohibit entry into drains and sewer systems. | [1] |
| Required PPE | Chemical-resistant gloves, safety glasses/face shield, lab coat. A respirator is needed if dust is generated. | [2][3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a potassium channel opener in a laboratory setting.
Caption: Disposal workflow for potassium channel openers.
References
Navigating the Safe Handling of Opakalim: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like Opakalim is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound, also known as BHV-7000, is a selective activator of Kv7.2/7.3 potassium channels.[1] While it is shipped as a non-hazardous chemical, adherence to proper laboratory safety protocols is crucial.[2][3] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods for this compound in a laboratory setting.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for chemical compounds in a research environment.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant, chemical splash goggles | Protects eyes from splashes, dust, or aerosols of the compound. |
| Face Shield | To be worn over safety goggles | Provides an additional layer of protection for the face during splash-prone procedures. | |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves | Prevents skin contact with the compound. Double-gloving is recommended for added safety. |
| Body Protection | Laboratory Coat | Full-length, buttoned, with long sleeves | Protects skin and personal clothing from contamination. |
| Closed-toe Shoes | Sturdy, non-perforated shoes covering the entire foot | Protects feet from spills and dropped objects. | |
| Respiratory Protection | Fume Hood | Properly functioning chemical fume hood | To be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols. |
| Respirator | N95 or higher, based on risk assessment | May be required for specific procedures where aerosolization is likely and a fume hood is not feasible. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational before handling the solid form of this compound.
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
2. Weighing and Solution Preparation:
-
When weighing the solid compound, perform the task within a chemical fume hood to prevent the powder from becoming airborne.
-
To prepare solutions, slowly add the solvent to the solid to avoid splashing. This compound is soluble in DMSO.[2]
3. Transporting:
-
When moving solutions of this compound within the laboratory, use sealed, shatter-resistant primary containers.
-
Place the primary container within a secondary, unbreakable container to prevent spills in case of accidental dropping.
4. Spill Management:
-
In the event of a small spill, wear appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow the institution's emergency procedures.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: It is the responsibility of the user to characterize the waste material at the time of disposal to determine if it meets the criteria for hazardous waste according to local, state, and federal regulations.
-
Solid Waste: Collect all solid waste contaminated with this compound, including used weighing papers, absorbent materials from spills, and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound as hazardous chemical waste. Do not pour this compound solutions down the drain.
-
Empty Containers: "Empty" containers that have held this compound should also be disposed of as hazardous waste, as they may retain residual amounts of the compound.
-
Waste Collection: Follow your institution's specific procedures for the collection and pickup of hazardous chemical waste. Ensure all waste containers are properly sealed and labeled before collection.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By implementing these safety and logistical measures, research professionals can confidently work with this compound while minimizing risks and ensuring a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
